molecular formula C12H18N2O5 B1209753 5-Propyl-2'-deoxyuridine CAS No. 27826-74-0

5-Propyl-2'-deoxyuridine

Cat. No.: B1209753
CAS No.: 27826-74-0
M. Wt: 270.28 g/mol
InChI Key: MBERTAKFBYOAHR-IVZWLZJFSA-N
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Description

5-Propyl-2’-deoxyuridine is a nucleoside analogue that has shown significant antiviral properties, particularly against herpes simplex virus . It is a modified form of deoxyuridine, where the hydrogen atom at the 5-position of the uracil ring is replaced by a propyl group. This modification enhances its antiviral activity and makes it a valuable compound in antiviral research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-propyl-2’-deoxyuridine can be achieved through the hydrogenation of 5-allyl-2’-deoxyuridine. The process involves the use of mercury, palladium, and 3-chloropropene to first synthesize 5-allyl-2’-deoxyuridine from 2’-deoxyuridine. The 5-allyl-2’-deoxyuridine is then hydrogenated to produce 5-propyl-2’-deoxyuridine .

Industrial Production Methods

While specific industrial production methods for 5-propyl-2’-deoxyuridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Propyl-2’-deoxyuridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding uracil derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different nucleoside analogues.

    Substitution: It can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium diisopropylamide.

Major Products Formed

The major products formed from these reactions include various modified nucleosides and nucleotides, which can have different biological activities and properties.

Scientific Research Applications

5-Propyl-2’-deoxyuridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-2’-deoxyuridine
  • 5-Vinyl-2’-deoxyuridine
  • 5-Allyl-2’-deoxyuridine
  • 5-Iododeoxyuridine

Comparison

5-Propyl-2’-deoxyuridine is unique among these compounds due to its specific antiviral activity against herpes simplex virus at very low concentrations. While other analogues like 5-iododeoxyuridine also exhibit antiviral properties, they often require higher concentrations to achieve similar effects . Additionally, the propyl group in 5-propyl-2’-deoxyuridine provides a balance between hydrophobicity and steric hindrance, enhancing its incorporation into viral DNA and its overall antiviral efficacy.

Properties

CAS No.

27826-74-0

Molecular Formula

C12H18N2O5

Molecular Weight

270.28 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propylpyrimidine-2,4-dione

InChI

InChI=1S/C12H18N2O5/c1-2-3-7-5-14(12(18)13-11(7)17)10-4-8(16)9(6-15)19-10/h5,8-10,15-16H,2-4,6H2,1H3,(H,13,17,18)/t8-,9+,10+/m0/s1

InChI Key

MBERTAKFBYOAHR-IVZWLZJFSA-N

Isomeric SMILES

CCCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

SMILES

CCCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Canonical SMILES

CCCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

27826-74-0

Synonyms

2'-deoxy-5-propyluridine
5-propyl-2'-deoxyuridine
5-propyl-2'-deoxyuridine, 2-(14)C-labeled
5-propyl-2'-deoxyuridine, 4-(14)C-labeled
5-propyldeoxyuridine

Origin of Product

United States

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